Scalable Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-sulfonyl Fluoride: A Process Chemistry Perspective
Scalable Synthesis of 3,4-Dihydro-2H-1-benzopyran-4-sulfonyl Fluoride: A Process Chemistry Perspective
Strategic Analysis & Executive Summary
The target molecule, 3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride , represents a high-value "SuFExable" hub.[1] The sulfonyl fluoride (
Core Challenge: The C4 position is benzylic and secondary. Conventional sulfonyl chloride synthesis (e.g., chlorosulfonation) fails due to regioselectivity issues (directing to the aromatic ring) or stability issues (elimination to 4H-chromene).[1]
The Solution: This guide details a Functional Group Interconversion (FGI) strategy starting from the commercially available 4-chromanone. We utilize a "Thiol-Oxidation" route, bypassing the unstable sulfonyl chloride isolation by employing an in situ oxidative fluorination protocol.[1] This method is selected for its scalability, safety profile (avoiding gaseous
Retrosynthetic Logic
Figure 1: Retrosynthetic strategy prioritizing the C4-functionalization via ketone reduction and thiol oxidation.
Route Selection & Causality
We reject direct radical fluorosulfonylation (using
Why this route?
-
Thermodynamic Stability: Secondary benzylic sulfonyl chlorides are prone to thermal
extrusion and hydrolysis. The oxidative fluorination captures the transient sulfonyl species directly with fluoride, locking it into the stable sulfonyl fluoride form immediately.[1] -
Safety: It uses aqueous bleach instead of chlorine gas.
-
Cost: Reagents (
, Thiourea, , Bleach) are commodity chemicals.[1]
Detailed Experimental Protocol
Step 1: Reduction of 4-Chromanone to 4-Chromanol
Objective: Create the C4 stereocenter.
-
Reagents: 4-Chromanone (1.0 equiv),
(0.6 equiv), Methanol (10 V).[1] -
Protocol:
-
Charge 4-Chromanone into Methanol at 0°C.
-
Portion-wise add
maintaining internal temp < 10°C (Exothermic). -
Stir at RT for 2 hours. Monitor by TLC/HPLC.
-
Quench with 1N HCl (carefully) to pH 6.
-
Concentrate to remove MeOH, extract with EtOAc, wash with brine, dry (
), and concentrate. -
Yield Expectation: >95%. White solid.[2]
-
Step 2: Synthesis of 4-Mercaptochroman (The Critical Intermediate)
Objective: Install the sulfur atom without eliminating to the chromene. We use the Isothiouronium salt method for its robustness on benzylic systems.
-
Reagents: 4-Chromanol (1.0 equiv), Thiourea (1.2 equiv), 48% HBr (3.0 equiv), Water.[1]
-
Protocol:
-
Dissolve 4-Chromanol in 48% HBr (hydrobromic acid) and heat to 60°C for 1 hour to generate the 4-bromo-chroman in situ.
-
Add Thiourea (1.2 equiv) directly to the reaction mixture.
-
Reflux for 3 hours. The product precipitates as the S-(chroman-4-yl)isothiouronium bromide salt.
-
Cool to 0°C and filter the salt. Wash with cold ether.
-
Hydrolysis: Suspend the salt in 10% NaOH (aq) and reflux for 1 hour under Nitrogen (exclude air to prevent disulfide formation).
-
Cool, acidify with HCl to pH 2, and extract with DCM.
-
Yield Expectation: 75-85%. Pungent oil.
-
Step 3: Oxidative Fluorination to Sulfonyl Fluoride
Objective: Convert thiol to sulfonyl fluoride in one pot.
-
Reagents: 4-Mercaptochroman (1.0 equiv),
(Potassium Bifluoride, 4.0 equiv), NaOCl (Bleach, 10-13%, 4.0 equiv), Acetonitrile (ACN)/Water (1:1).[1] -
Protocol:
-
Setup: Use a reactor with an efficient overhead stirrer and internal temperature probe. Caution: Glassware etching is possible; use Teflon-coated probes.
-
Dissolve 4-Mercaptochroman in ACN (5 V) and Water (2 V).
-
Add
solid in one portion. Cool mixture to 0°C. -
Oxidation: Add NaOCl solution dropwise via addition funnel. Maintain internal temp < 5°C.
-
Mechanistic Note: The thiol oxidizes to the disulfide, then the sulfonyl chloride, which is immediately trapped by the high concentration of bifluoride to form the sulfonyl fluoride.[1]
-
-
Stir vigorously at 0°C for 1 hour, then warm to RT for 1 hour.
-
Workup: Quench excess oxidant with saturated Sodium Thiosulfate. Extract with EtOAc (3x).
-
Wash organic layer with water (2x) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Sulfonyl fluorides are typically stable on silica.
-
Yield Expectation: 60-75%.
-
Process Data & QC Parameters
Quantitative Summary
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Ketone | Temp < 10°C (Exotherm) | 95-98% | |
| 2 | Alcohol | Thiourea, HBr, NaOH | 75-85% | |
| 3 | Thiol | Temp < 5°C (Selectivity) | 60-75% |
Analytical Verification (Expected Data)
-
NMR: The definitive check. Expect a singlet around +60 to +65 ppm (relative to
). This is characteristic of aliphatic/benzylic sulfonyl fluorides. -
NMR: Look for the C4 proton. In the sulfonyl fluoride, the C4-H signal will shift downfield (approx
4.5 - 5.0 ppm) compared to the thiol.
Process Flow Diagram
Figure 2: Process flow for the batch synthesis of Chroman-4-sulfonyl fluoride.
Safety & Scalability Considerations
-
Potassium Bifluoride (
): This is a solid source of HF. It is corrosive and toxic.[3] Avoid contact with glass if possible (use HDPE or Teflon vessels for long-term storage). In the reactor, the residence time is short enough that glass reactors are usually acceptable if rinsed immediately, but PFA-lined reactors are preferred for scale.[1] -
Benzylic Elimination: The intermediate 4-chlorochroman or 4-mesylate is prone to elimination to 4H-chromene. The Thiourea method (Step 2) is preferred over direct nucleophilic substitution with NaSH because the isothiouronium salt forms rapidly and precipitates, driving the equilibrium away from elimination.
-
Exotherms: The addition of Bleach to the thiol/fluoride mixture is highly exothermic. On a kilogram scale, active cooling is mandatory to prevent "runaway" oxidation to the sulfonic acid (hydrolysis).[1]
References
-
SuFEx Chemistry Foundation
-
Oxidative Fluorination Protocol (Bleach/KHF2)
-
Green Synthesis of Sulfonyl Fluorides
-
Chromanone Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
